2-(N-Pyrrolidinyl)-3''-nitropropiophenone
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Overview
Description
2-(N-Pyrrolidinyl)-3’-nitropropiophenone is a synthetic compound that belongs to the class of cathinone derivatives. Cathinones are known for their psychoactive properties and are often referred to as “natural amphetamines” due to their structural similarity to amphetamines . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a nitro group attached to the aromatic ring, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Pyrrolidinyl)-3’-nitropropiophenone typically involves the reaction of propiophenone with pyrrolidine and a nitrating agent. The process can be summarized as follows:
Formation of the Intermediate: Propiophenone is reacted with pyrrolidine under basic conditions to form the intermediate 2-(N-Pyrrolidinyl)propiophenone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 2-(N-Pyrrolidinyl)-3’-aminopropiophenone.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(N-Pyrrolidinyl)-3’-nitropropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter pathways.
Medicine: Investigated for potential therapeutic applications, including its psychoactive properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Pyrrolidinyl)-3’-nitropropiophenone involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The nitro group plays a crucial role in modulating the compound’s activity and its interaction with molecular targets .
Comparison with Similar Compounds
Cathinone: The parent compound, known for its stimulant properties.
Methcathinone: A derivative with a methyl group, also a potent stimulant.
Mephedrone: A synthetic cathinone with additional substituents on the aromatic ring, known for its psychoactive effects.
Uniqueness: 2-(N-Pyrrolidinyl)-3’-nitropropiophenone is unique due to the presence of both the pyrrolidine ring and the nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18N2O3/c1-11(15-8-3-2-4-9-15)14(17)12-6-5-7-13(10-12)16(18)19/h5-7,10-11H,2-4,8-9H2,1H3 |
InChI Key |
LTLFRBMKBHQUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
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